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Introduction
Bimiralisib, also known as PQR309, is a potent, orally bioavailable small molecule inhibitor

that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)

signaling pathways.[1] As a dual pan-class I PI3K/mTOR inhibitor, it has demonstrated

significant preclinical antitumor activity in a variety of cancer models, including lymphomas and

solid tumors.[2][3][4][5] A key characteristic of Bimiralisib is its ability to penetrate the blood-

brain barrier, opening therapeutic possibilities for central nervous system (CNS) malignancies.

[1] This technical guide provides an in-depth overview of Bimiralisib's target profile, selectivity,

and the experimental methodologies used for its characterization.

Target Profile and Selectivity
Bimiralisib is a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and also directly

inhibits mTORC1 and mTORC2 complexes in an ATP-competitive manner.[1][3] This dual

inhibition is designed to overcome the feedback loops and pathway redundancy that can limit

the efficacy of more selective inhibitors.[1]

Biochemical Potency
The inhibitory activity of Bimiralisib against its primary targets has been quantified through

various biochemical assays. The half-maximal inhibitory concentration (IC50) values
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demonstrate its potent and relatively balanced inhibition of PI3Kα and mTOR, with varying

potency against other PI3K isoforms.

Target IC50 (nM)

PI3Kα 33[6]

PI3Kβ 661[6]

PI3Kγ 708[6]

PI3Kδ 451[6]

mTOR 89[6]

Table 1: In vitro inhibitory activity of Bimiralisib

against Class I PI3K isoforms and mTOR.

Bimiralisib also demonstrates potent activity against common activating mutations in the

PIK3CA gene, which are frequently observed in human cancers.

Target IC50 (nM)

PI3Kα (H1047R) 36[6]

PI3Kα (E542K) 63[6]

PI3Kα (E545K) 136[6]

Table 2: In vitro inhibitory activity of Bimiralisib

against mutant PI3Kα isoforms.

Cellular Activity
In cellular assays, Bimiralisib effectively inhibits the PI3K/mTOR signaling pathway, leading to

a reduction in the phosphorylation of downstream effectors such as Akt and S6 ribosomal

protein.[4] This inhibition of cellular proliferation has been observed across a broad range of

cancer cell lines. For instance, in a panel of 49 lymphoma cell lines, Bimiralisib demonstrated

a median IC50 value of 233 nM.[2][4] The primary mechanism of its antiproliferative effect is

the induction of G1-phase cell cycle arrest.[4][7]
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Signaling Pathway and Mechanism of Action
Bimiralisib exerts its therapeutic effect by concurrently blocking two critical nodes in the

PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth,

proliferation, survival, and metabolism.
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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Bimiralisib.
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Experimental Protocols
The characterization of Bimiralisib's target profile and selectivity relies on robust biochemical

and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly

proportional to the kinase activity.

Materials:

Purified recombinant PI3K or mTOR enzyme

Lipid substrate (e.g., PIP2) for PI3K or protein substrate for mTOR

ATP

Bimiralisib (or other test compounds)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Plate-reading luminometer

Procedure:

Kinase Reaction:

Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.

Add serial dilutions of Bimiralisib to the wells of the 384-well plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

ADP Detection:
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Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal

via a luciferase reaction.

Incubate at room temperature for 30-60 minutes.

Data Analysis:

Measure the luminescence using a plate-reading luminometer.

The luminescent signal is proportional to the amount of ADP produced and thus the kinase

activity.

Calculate the IC50 values by plotting the percentage of kinase inhibition against the

logarithm of the Bimiralisib concentration.

Kinase Reaction ADP Detection
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Add Bimiralisib
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Reagent Incubate Add Kinase
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Click to download full resolution via product page

Caption: Workflow for a typical biochemical kinase assay (e.g., ADP-Glo™).

Cellular Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability, proliferation, and cytotoxicity.

Materials:

Cancer cell lines
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Complete cell culture medium

Bimiralisib (or other test compounds)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well clear flat-bottom plates

Multi-well spectrophotometer (ELISA reader)

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Compound Treatment:

Treat the cells with various concentrations of Bimiralisib. Include a vehicle control (e.g.,

DMSO).

Incubate for a specified period (e.g., 72 hours).

MTT Addition and Incubation:

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells

with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization:

Carefully remove the medium and add a solubilization solution to dissolve the formazan

crystals.

Absorbance Measurement:
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Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well

spectrophotometer.

Data Analysis:

The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.
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Caption: Logical relationship of Bimiralisib's dual inhibition and its effects.
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Conclusion
Bimiralisib (PQR309) is a potent dual pan-PI3K and mTOR inhibitor with a well-characterized

target profile. Its ability to inhibit all class I PI3K isoforms and both mTOR complexes provides

a comprehensive blockade of this critical signaling pathway. The demonstrated efficacy in

various preclinical models, including those with resistance to other targeted therapies,

highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols

outlined in this guide provide a foundation for the continued investigation and development of

Bimiralisib and other dual PI3K/mTOR inhibitors.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. bpsbioscience.com [bpsbioscience.com]

2. PI3K (p110α[H1047R]/p85α) Protocol [promega.kr]

3. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-
3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K
Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC
[pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. bimiralisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

To cite this document: BenchChem. [Bimiralisib (PQR309): A Technical Guide to its Target
Profile and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560068#bimiralisib-pqr309-target-profile-and-
selectivity]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://www.benchchem.com/product/b560068?utm_src=pdf-custom-synthesis
https://bpsbioscience.com/chemi-versetm-pi3-kinase-p110a-h1047r-p85a-kinase-assay-kit-82103
https://www.promega.kr/resources/protocols/product-information-sheets/n/pi3k-p110alpha-h1047r-p85alpha-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10981756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10981756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10981756/
https://aacrjournals.org/clincancerres/article/24/1/120/15203/PQR309-Is-a-Novel-Dual-PI3K-mTOR-Inhibitor-with
https://pmc.ncbi.nlm.nih.gov/articles/PMC8660000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8660000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8660000/
https://www.medchemexpress.com/PQR309.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=8383
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=8383
https://www.benchchem.com/product/b560068#bimiralisib-pqr309-target-profile-and-selectivity
https://www.benchchem.com/product/b560068#bimiralisib-pqr309-target-profile-and-selectivity
https://www.benchchem.com/product/b560068#bimiralisib-pqr309-target-profile-and-selectivity
https://www.benchchem.com/product/b560068#bimiralisib-pqr309-target-profile-and-selectivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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